molecular formula C20H21BrN2OS B12228327 N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide

N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide

Cat. No.: B12228327
M. Wt: 417.4 g/mol
InChI Key: XEIVIZHHDQPBOT-UHFFFAOYSA-N
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Description

N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound features an adamantane group, a thiazole ring, and a bromophenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole ring.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a bromophenylboronic acid and a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantane group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent due to its unique structure and bioactivity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide is likely related to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane group may enhance the compound’s stability and bioavailability, while the bromophenyl group can participate in binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a thiazole ring and a bromophenyl group but differs in the presence of a chloroacetamide group.

    2,4-Disubstituted Thiazoles: These compounds have various substituents at the 2 and 4 positions of the thiazole ring, exhibiting diverse biological activities.

Uniqueness

N-(4-adamantanyl(1,3-thiazol-2-yl))(4-bromophenyl)carboxamide is unique due to the presence of the adamantane group, which is known for its rigidity and stability. This structural feature may contribute to the compound’s enhanced bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H21BrN2OS

Molecular Weight

417.4 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromobenzamide

InChI

InChI=1S/C20H21BrN2OS/c21-16-3-1-15(2-4-16)18(24)23-19-22-17(11-25-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24)

InChI Key

XEIVIZHHDQPBOT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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